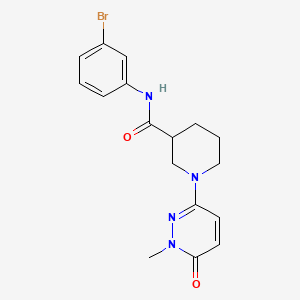
N-(3-溴苯基)-1-(1-甲基-6-氧代-1,6-二氢吡啶-3-基)哌啶-3-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
This compound is a part of a broader category of chemicals known for their involvement in various biological and chemical processes. While specific studies on this compound are limited, research on similar compounds provides insights into synthesis methods, molecular interactions, and potential applications in medicinal chemistry and material science.
Synthesis Analysis
Synthesis of related piperidine-4-carboxamide derivatives often involves multi-step reactions, including amide coupling reactions, aminomethylation, and nucleophilic substitution reactions. For example, the synthesis of similar compounds has been achieved by characterizing intermediates and final products through FTIR, 1H-NMR, mass spectral, and elemental analysis, indicating the complexity and precision required in synthesizing these compounds (Vinaya Kambappa et al., 2017).
Molecular Structure Analysis
The molecular structure of piperidine carboxamides and related compounds is typically analyzed using spectroscopic methods. These analyses reveal detailed information about the electronic distribution, molecular conformation, and potential reactive sites within the molecule. The structure-activity relationship (SAR) studies help in understanding the interaction of these compounds with biological targets, essential for drug design (James L. Balderson et al., 2007).
Chemical Reactions and Properties
Piperidine-4-carboxamide derivatives engage in various chemical reactions, including hydrogen bonding and nucleophilic substitution, which are pivotal for their biological activity. Studies have shown that the electron-donating and withdrawing groups significantly influence their reactivity and interaction with biological molecules. Such properties are crucial for their function as inhibitors or agonists in biological systems (J. Shim et al., 2002).
Physical Properties Analysis
The physical properties of these compounds, including solubility, melting point, and crystal structure, are determined by their molecular geometry and the presence of functional groups. These properties affect their stability, formulation, and delivery in potential pharmaceutical applications. Understanding these properties is essential for the development of drugs and materials with desired characteristics (Graham Smith et al., 2010).
Chemical Properties Analysis
The chemical properties, including acidity/basicity, reactivity with various reagents, and stability under different conditions, are critical for the application of these compounds in chemical syntheses and potential therapeutic use. Their interaction with metals, oxidants, and other organic compounds can reveal pathways for new reactions and applications in medicinal chemistry (Abdulaziz Alnajjar et al., 2008).
科学研究应用
1. 镇痛和抗帕金森活性
- Amr等人(2008年)的研究讨论了取代吡啶衍生物的合成,包括类似于N-(3-溴苯基)-1-(1-甲基-6-氧代-1,6-二氢吡啶-3-基)哌啶-3-羧酰胺的化合物。这些衍生物在药理筛选中显示出有希望的镇痛和抗帕金森活性,与Valdecoxib®和Benzatropine®等参考药物相当(Amr, Maigali, & Abdulla, 2008)。
2. 抗血管生成特性
- Kambappa等人(2017年)合成并评估了N-(4-甲基-3-((4-(吡啶-3-基)嘧啶-2-基)氨基)苯基)哌啶-4-羧酰胺衍生物的抗血管生成特性,使用了小鸡胚胎尿囊膜模型。他们发现这些化合物有效地抑制了血管形成,表明在抗癌疗法中具有潜力(Kambappa, Chandrashekara, Rekha, Shivaramu, & Palle, 2017)。
3. 抗微生物活性
- Gad-Elkareem等人(2011年)研究了新的硫代取代乙基烟酸酯,噻吩[2,3-b]吡啶和吡啶噻吩嘧啶衍生物的抗微生物活性,这些衍生物是从结构类似于N-(3-溴苯基)-1-(1-甲基-6-氧代-1,6-二氢吡啶-3-基)哌啶-3-羧酰胺的化合物合成的。其中几种化合物在体外显示出抗微生物活性(Gad-Elkareem, Abdel-fattah, & Elneairy, 2011)。
4. Met激酶超家族的抑制剂
- Schroeder等人(2009年)确定了N-(4-(2-氨基-3-氯吡啶-4-氧基)-3-氟苯基)-4-乙氧基-1-(4-氟苯基)-2-氧代-1,2-二氢吡啶-3-羧酰胺,这是一种结构类似的化合物,作为Met激酶超家族的有效和选择性抑制剂。这种化合物在Met依赖性人类胃癌异种移植模型中显示出显著的肿瘤稳态(Schroeder et al., 2009)。
属性
IUPAC Name |
N-(3-bromophenyl)-1-(1-methyl-6-oxopyridazin-3-yl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19BrN4O2/c1-21-16(23)8-7-15(20-21)22-9-3-4-12(11-22)17(24)19-14-6-2-5-13(18)10-14/h2,5-8,10,12H,3-4,9,11H2,1H3,(H,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCKHLYNEUZTRBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)N2CCCC(C2)C(=O)NC3=CC(=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BrN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-bromophenyl)-1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-3-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

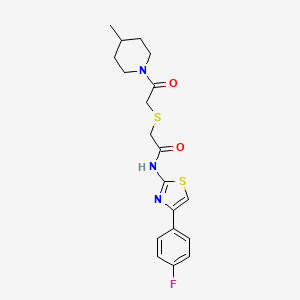

![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-(propan-2-yl)pyrrolidine-3-carboxylic acid, Mixture of diastereomers](/img/structure/B2497153.png)
![3-(1-benzofuran-2-yl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B2497154.png)

![(4-(Benzo[d]thiazol-2-yloxy)piperidin-1-yl)(5,6-dihydro-1,4-dioxin-2-yl)methanone](/img/structure/B2497157.png)
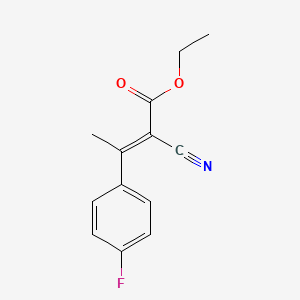

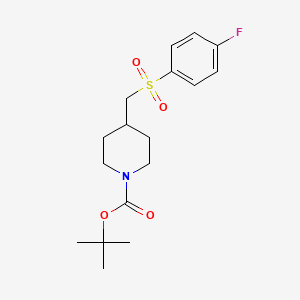
![1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-phenyl-N-(pyridin-2-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2497165.png)
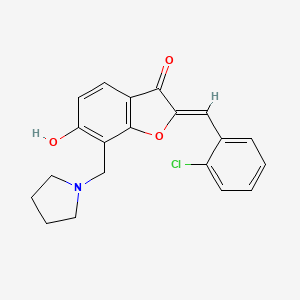
![N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-2-ethoxybenzamide](/img/structure/B2497167.png)

![(E)-N-[(4-cyano-2-fluorophenyl)methyl]-2-phenylethenesulfonamide](/img/structure/B2497173.png)